molecular formula C33H52NOPS B13656363 (R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13656363
M. Wt: 541.8 g/mol
InChI Key: HPZSUHMFEHDYMJ-NJJKIRBJSA-N
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Description

®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a phosphanyl group, a sulfinamide group, and a tetrahydronaphthalenyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of chiral ligands and bases can be crucial in achieving the correct configuration of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides, while substitution reactions involving the phosphanyl group can produce a variety of phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically pure products, which are essential in the development of pharmaceuticals and fine chemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in bioinorganic chemistry.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the sulfinamide group is particularly interesting for the development of drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used in the production of advanced materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, facilitating catalytic processes, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its unique combination of a phosphanyl group and a sulfinamide group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C33H52NOPS

Molecular Weight

541.8 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H52NOPS/c1-29(2,3)36(30(4,5)6)27-17-15-14-16-24(27)28(34-37(35)31(7,8)9)23-18-19-25-26(22-23)33(12,13)21-20-32(25,10)11/h14-19,22,28,34H,20-21H2,1-13H3/t28-,37?/m0/s1

InChI Key

HPZSUHMFEHDYMJ-NJJKIRBJSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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